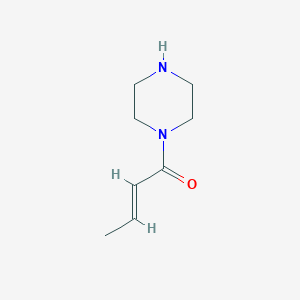

1-(Piperazin-1-yl)but-2-en-1-one

Description

Properties

CAS No. |

80384-98-1 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(E)-1-piperazin-1-ylbut-2-en-1-one |

InChI |

InChI=1S/C8H14N2O/c1-2-3-8(11)10-6-4-9-5-7-10/h2-3,9H,4-7H2,1H3/b3-2+ |

InChI Key |

GIBJEDDGVTYTNP-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/C(=O)N1CCNCC1 |

Canonical SMILES |

CC=CC(=O)N1CCNCC1 |

Origin of Product |

United States |

1-(Piperazin-1-yl)but-2-en-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(Piperazin-1-yl)but-2-en-1-one

Foreword: The compound 1-(Piperazin-1-yl)but-2-en-1-one is a distinct molecule for which dedicated literature is not abundant. The CAS Number initially associated with this topic, 30414-65-8, correctly corresponds to Methyl 3-oxovalerate and not the target compound. This guide, therefore, has been meticulously constructed by a first-principles approach, leveraging the well-documented chemical behaviors of its constituent functional moieties: the piperazine heterocycle and the α,β-unsaturated amide (crotonamide) system. This document serves as a predictive and foundational technical resource for researchers and drug development professionals interested in this or structurally related molecules.

Executive Summary: A Molecule of Duality

1-(Piperazin-1-yl)but-2-en-1-one represents a fascinating conjunction of two pharmacologically significant scaffolds. The piperazine ring is a six-membered heterocycle renowned for its prevalence in FDA-approved drugs, where it often imparts favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] It is considered a "privileged structure" in medicinal chemistry.[3][4] Juxtaposed with this is the crotonamide group, an α,β-unsaturated carbonyl system. This moiety is a well-known pharmacophore, often acting as a Michael acceptor that can engage in covalent interactions with biological nucleophiles, such as cysteine residues in proteins, leading to targeted and often irreversible inhibition.[5][6] The dual nature of this molecule—a versatile, modifiable piperazine handle and a reactive covalent "warhead"—makes it a compelling subject for exploration in drug discovery.

Chemical Identity and Physicochemical Properties

The fundamental properties of 1-(Piperazin-1-yl)but-2-en-1-one are derived from its structure, which consists of a piperazine ring acylated with a but-2-enoyl (crotonyl) group.

| Identifier | Value |

| IUPAC Name | 1-(Piperazin-1-yl)but-2-en-1-one |

| Molecular Formula | C₈H₁₄N₂O |

| Molar Mass | 154.21 g/mol |

| Canonical SMILES | CC=CC(=O)N1CCNCC1 |

| InChI Key | Predicted: A distinct key would be generated upon database entry. |

The physical properties are predicted based on analogous structures such as 1-acetylpiperazine and other N-acyl piperazines.[7][8]

| Property | Predicted Value / Description |

| Physical State | Colorless to light yellow solid or viscous liquid at STP.[7] |

| Melting Point | Estimated range: 40-60 °C. |

| Boiling Point | > 250 °C at atmospheric pressure (decomposition may occur). |

| Solubility | Soluble in water, methanol, ethanol, and chlorinated solvents.[7] |

| pKa | Estimated: 8.0 - 8.5 for the secondary amine proton (N4-H).[8] |

Synthesis and Purification

The most direct and logical synthesis of 1-(Piperazin-1-yl)but-2-en-1-one is the N-acylation of piperazine with a suitable crotonylating agent. Due to the symmetrical nature of piperazine, mono-acylation can be challenging, often yielding a mixture of mono- and di-acylated products. Using a large excess of piperazine can favor the desired mono-substituted product.

Proposed Synthetic Protocol: Acylation of Piperazine

This protocol describes the reaction of excess piperazine with crotonyl chloride.

Step 1: Reaction Setup

-

Dissolve piperazine (5.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

Step 2: Reagent Addition

-

Dissolve crotonyl chloride (1.0 equivalent) in a minimal amount of the same solvent.

-

Add the crotonyl chloride solution dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring. The dropwise addition helps to control the exotherm and minimize di-acylation.

Step 3: Reaction and Workup

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

-

Alternatively, recrystallization from a suitable solvent system like ethanol/ether may be employed.[7]

Caption: Proposed synthetic workflow for 1-(Piperazin-1-yl)but-2-en-1-one.

Spectroscopic Characterization Profile

The structural elucidation of the target molecule relies on a combination of standard spectroscopic techniques. The following data are predictive, based on analyses of its constituent parts.[4][9][10][11][12][13]

| Technique | Predicted Key Features |

| ¹H NMR | δ (ppm): ~6.8-7.0 (m, 1H, -CH=), ~6.0-6.2 (dq, 1H, =CH-CO), ~3.6-3.8 (br m, 4H, piperazine -CH₂-N-CO), ~2.8-3.0 (br m, 4H, piperazine -CH₂-NH), ~1.8-1.9 (d, 3H, CH₃-CH=). Note: Broad signals for piperazine protons are expected due to restricted amide bond rotation (rotamers) and nitrogen inversion.[4][10] |

| ¹³C NMR | δ (ppm): ~165-167 (C=O), ~140-142 (-CH=), ~125-127 (=CH-CO), ~45-48 (piperazine -CH₂-NH), ~41-44 (piperazine -CH₂-N-CO), ~18-20 (CH₃). Note: Signals may be doubled or broadened due to the presence of rotamers.[13][14] |

| FT-IR | ν (cm⁻¹): 3300-3200 (N-H stretch, secondary amine), 1650-1610 (C=O stretch, Amide I band, strong), 1640-1600 (C=C stretch, medium), 1550-1520 (N-H bend, Amide II band). The C=O stretch is at a lower frequency than typical ketones due to resonance.[15][16] |

| Mass Spec. | (EI): Expected M⁺ at m/z 154. Key fragments at m/z 85 (piperazine ring cleavage), m/z 69 (crotonyl fragment [CH₃CH=CHCO]⁺), and fragments corresponding to the loss of parts of the piperazine ring.[17][18] |

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites of reactivity: the nucleophilic secondary amine on the piperazine ring and the electrophilic α,β-unsaturated carbonyl system.

Reactions at the Piperazine N4-Position

The secondary amine retains its nucleophilic character and can be functionalized through several standard transformations, providing a gateway to a diverse library of derivatives.

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce various alkyl or arylmethyl groups.

-

N-Acylation: Reaction with acid chlorides or anhydrides can form a diamide.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to introduce aryl or heteroaryl substituents.

Reactions at the α,β-Unsaturated System

The butenone moiety is an excellent Michael acceptor.[19] The β-carbon is electrophilic due to conjugation with the carbonyl group and is susceptible to attack by a wide range of soft nucleophiles in a conjugate (or 1,4-) addition reaction.[20][21]

-

Thia-Michael Addition: Reaction with thiols (e.g., cysteine, glutathione) to form stable thioether adducts.

-

Aza-Michael Addition: Reaction with primary or secondary amines.

-

Carbon-Michael Addition: Reaction with stabilized carbanions, such as those derived from malonic esters.[22]

Caption: Key reactivity pathways for derivatization.

Potential Biological and Pharmacological Significance

While no specific biological data exists for 1-(Piperazin-1-yl)but-2-en-1-one, its structure strongly suggests potential for pharmacological activity.

-

As a Privileged Scaffold: The piperazine core is a well-established component of drugs targeting a vast range of conditions, including cancer, microbial infections, and central nervous system disorders.[1][23][24] Its presence provides a robust platform for modulating physicochemical properties and interacting with biological targets.[2]

-

As a Covalent Agent: The α,β-unsaturated ketone is a reactive pharmacophore known to form covalent bonds with nucleophilic residues in proteins, particularly cysteine.[5] This mechanism is increasingly utilized in the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action. Such compounds have shown promise as anticancer agents by targeting mitochondrial function or specific signaling pathways.[25][26]

The combination of these two features suggests that 1-(Piperazin-1-yl)but-2-en-1-one could serve as a valuable lead compound or fragment in drug discovery campaigns. The piperazine moiety could act as a recognition element, directing the molecule to a specific protein target, while the crotonamide group could then form a covalent bond, leading to potent and selective inhibition. This profile is particularly relevant for the development of novel anticancer therapeutics.[1]

Conclusion

1-(Piperazin-1-yl)but-2-en-1-one is a structurally intriguing molecule that marries the stability and versatility of the piperazine scaffold with the reactive, covalent-binding potential of an α,β-unsaturated amide. While direct experimental data remains to be published, this in-depth analysis, based on established chemical principles, outlines its predictable properties, a viable synthetic route, and its significant potential as a platform for developing novel therapeutic agents. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and explore the promising chemical and biological landscape of this compound.

References

-

Mass spectra and major fragmentation patterns of piperazine designer.... (n.d.). ResearchGate. [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed. [Link]

-

Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023). Beni-Suef University Journal of Basic and Applied Sciences. [Link]

-

α,β-unsaturated ketone Definition. (2025). Fiveable. [Link]

-

Synthesis and Biological Activity of Piperazine Derivatives of Phenothiazine. (2014). Thieme Connect. [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Taylor & Francis Online. [Link]

-

Determination of piperazine derivatives in “Legal Highs”. (2025). ResearchGate. [Link]

-

(PDF) Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. (2025). ResearchGate. [Link]

-

Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. [Link]

-

Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. (2019). PubMed. [Link]

-

Development of Lysine Crotonyl-mimic Probe to Covalently Identify H3K27Cr Interacting Proteins. (2023). PubMed. [Link]

-

The Michael addition of 6 to crotonaldehyde (7) or trans-β-nitrostyrene.... (n.d.). ResearchGate. [Link]

-

IR Spectroscopy of Hydrocarbons. (n.d.). University of Colorado Boulder. [Link]

-

Hydroxy-alpha,beta-unsaturated ketones: A new pharmacophore for the design of anticancer drugs. Part 2. (2008). PubMed. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of California, Los Angeles. [Link]

-

Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. (2025). Journal of Pharma Insights and Research. [Link]

-

¹H NMR spectra of 50 mm crotonaldehyde.... (n.d.). ResearchGate. [Link]

-

INFRARED SPECTROSCOPY. (n.d.). Michigan State University. [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). ResearchGate. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Center for Biotechnology Information. [Link]

-

1-Acetylpiperazine. (n.d.). PubChem. [Link]

-

13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. (2025). Wiley Online Library. [Link]

-

Michael addition of dimethyl malonate to methyl crotonate. (n.d.). ResearchGate. [Link]

-

Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. (n.d.). National Center for Biotechnology Information. [Link]

-

INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

-

Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). ACS Publications. [Link]

-

Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

-

Synthesis of the piperazine subunit of Indinavir. (n.d.). Arkivoc. [Link]

-

Michael addition reaction. (n.d.). Wikipedia. [Link]

-

PIPERAZINES. (n.d.). Ataman Kimya. [Link]

-

Piperazine. (n.d.). Wikipedia. [Link]

-

Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

-

Crotonic acid. (n.d.). Wikipedia. [Link]

-

(PDF) Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. (2025). ResearchGate. [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. 1-Acetylpiperazine | 13889-98-0 [chemicalbook.com]

- 8. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crotonamide(625-37-6) 13C NMR [m.chemicalbook.com]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. researchgate.net [researchgate.net]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. spcmc.ac.in [spcmc.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 20. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. researchgate.net [researchgate.net]

- 23. japsonline.com [japsonline.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. beta'-Hydroxy-alpha,beta-unsaturated ketones: A new pharmacophore for the design of anticancer drugs. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Structural Elucidation of 1-(Piperazin-1-yl)but-2-en-1-one

This guide is structured as a technical monograph designed for application scientists and medicinal chemists. It prioritizes the "detective work" of structure elucidation, focusing on the specific challenges posed by rotamerism and stereochemistry in acrylamide-based warheads.

(MW: 154.21 Da)Executive Summary & Chemical Context

The compound 1-(piperazin-1-yl)but-2-en-1-one represents a critical class of "warhead" intermediates in medicinal chemistry. It features a crotonyl group (

The Elucidation Challenge: Researchers often underestimate the complexity of this small molecule. Two distinct phenomena complicate its characterization:

-

Restricted Rotation (Rotamerism): The partial double-bond character of the amide C-N bond creates distinct conformational populations on the NMR timescale.[1]

-

Geometric Isomerism: Distinguishing the thermodynamically favored E-isomer (trans) from the Z-isomer (cis), which significantly alters reactivity.

Synthesis & Isolation Logic

To understand the impurities profile, one must understand the genesis of the sample. The standard synthesis involves the acylation of excess piperazine (or N-protected piperazine) with crotonyl chloride.

-

Reagents: Piperazine (anhydrous), Crotonyl Chloride, DCM/THF, TEA (

C -

Critical Control Point: The reaction is exothermic. Lack of temperature control can lead to polymerization or bis-acylation.

-

Purification: The free amine is highly polar. If isolated as a free base, it requires extraction into DCM from basic aqueous media. If isolated as an HCl salt, it precipitates from ether.

Analytical Hierarchy: The Elucidation Protocol

Mass Spectrometry (MS)

Objective: Confirm molecular formula and rule out bis-acylation.

| Parameter | Expected Value | Interpretation |

| Ionization Mode | ESI (+) | Soft ionization prevents fragmentation of the amide. |

| [M+H] | 155.12 | Monoisotopic mass confirms |

| [M+Na] | 177.10 | Common adduct. |

| [2M+H] | 309.23 | Dimer formation (non-covalent) in source is common. |

| Impurity Flag | 223.xx | Indicates bis-crotonyl piperazine (reaction overrun). |

Infrared Spectroscopy (FT-IR)

Objective: Rapid functional group validation.

-

Amide I Band: ~1650 cm

(Strong, broad). -

Alkene (C=C): ~1620–1630 cm

(Sharp, often overlapping with amide). -

Amine (N-H): ~3300–3400 cm

(Weak broad band if free amine).

Nuclear Magnetic Resonance (NMR) – The Definitive Step

This is the most critical section. The spectrum will likely appear "messy" at room temperature due to rotamers.

Protocol A:

H NMR (DMSO-

or CDCl

)

-

The Methyl Group: Appears as a doublet of doublets (or apparent doublet) at

1.80–1.90 ppm . -

The Piperazine Ring:

-

Free Amine: Protons adjacent to the NH usually appear as a triplet or broad multiplet at

2.7–2.9 ppm . -

Amide Side: Protons adjacent to the amide nitrogen often split into two distinct broad multiplets at

3.4–3.7 ppm due to restricted rotation. Do not mistake this for impurities.

-

Protocol B: Stereochemical Assignment (E vs Z)

The geometry of the double bond is determined by the vicinal coupling constant (

| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |

| H | 6.10 – 6.30 | Doublet (d) | E-Isomer (Trans) | |

| H | 6.70 – 6.90 | Doublet of Quartets (dq) | E-Isomer (Trans) | |

| H | ~5.80 – 6.00 | Doublet (d) | Z-Isomer (Cis) |

Expert Insight: If the peaks are too broad to resolve the

-coupling, perform the NMR experiment at 350 K (77 °C) in DMSO-. This increases the rotation rate of the amide bond, coalescing the rotamer signals and sharpening the alkene multiplets for accurate integration.

Protocol C:

C NMR

-

Carbonyl (C=O): ~164 ppm.[2]

- -Carbon (Alkene): ~140–145 ppm (Deshielded).

- -Carbon (Alkene): ~120–125 ppm.[3][4]

-

Methyl: ~17–18 ppm.

Visualization of Logic & Workflow

Diagram 1: Elucidation Workflow

This flowchart illustrates the decision-making process from crude synthesis to final structural assignment.

Caption: Step-by-step workflow for isolating and validating the structure, highlighting the critical VT-NMR step.

Diagram 2: Stereochemical Decision Tree

How to definitively distinguish the E and Z isomers using NMR data.

Caption: Logic tree for assigning stereochemistry based on coupling constants and chemical shifts.

Stability & Reactivity Profiling (Self-Validation)

To prove this molecule is functional (and not a hydrolyzed byproduct), perform a GSH Shift Assay .

-

Protocol: Dissolve 1 mg of the compound in phosphate buffer (pH 7.4) with an excess of Glutathione (GSH).

-

Observation: Monitor via LC-MS over 60 minutes.

-

Result: You should observe the disappearance of the parent peak (155 Da) and the appearance of the Michael adduct ([M+GSH+H]

-

Significance: This confirms the integrity of the

-unsaturated system and its capability to act as a covalent modifier.

References

-

Rotamerism in Piperazines: Wube, A., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 2018.

-

Covalent Warhead Chemistry: Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2019.

- NMR of Amides: "Spectrometric Identification of Organic Compounds." Silverstein, R. M., et al. Wiley. (Standard Reference for Coupling Constants).

-

Synthesis of Crotonamides: Representative procedure adapted from Journal of Medicinal Chemistry protocols for acrylamide synthesis. See: Zeng, M., et al. "Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C." Cell Chemical Biology, 2017.

Sources

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine: Tailored NMR Analysis of the N‐Acetyl Group Conformation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(Piperazin-1-yl)but-2-en-1-one and its Derivatives

Abstract

The piperazine nucleus is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its versatile physicochemical and biological properties.[1][2] When coupled with an α,β-unsaturated carbonyl moiety, such as the but-2-en-1-one system, the resulting architecture presents a reactive pharmacophore with significant potential in drug discovery. This guide provides a comprehensive technical overview of the core synthetic strategies for preparing 1-(Piperazin-1-yl)but-2-en-1-one and its diverse derivatives. We will delve into the mechanistic rationale behind preferred synthetic routes, provide detailed, field-proven experimental protocols, and discuss the characterization and potential applications of this valuable class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Introduction: The Strategic Value of the Piperazine-Butenone Scaffold

The prevalence of the piperazine ring in a multitude of FDA-approved drugs, from antipsychotics to anticancer agents, is a testament to its utility.[1][3][4] The two nitrogen atoms within the six-membered ring offer a unique combination of structural rigidity, hydrogen bond accepting/donating capabilities, and pKa modulation, which collectively enhance aqueous solubility, oral bioavailability, and target affinity.[5] This synthetic tractability allows for the fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical aspect of drug design.[2]

The but-2-en-1-one fragment, on the other hand, is a classic Michael acceptor.[6][7] The electrophilic β-carbon is susceptible to nucleophilic attack from biological thiols, such as cysteine residues in proteins. This reactivity can be harnessed to achieve covalent inhibition of specific enzyme targets, a strategy of growing interest for developing potent and selective therapeutics. The combination of these two moieties creates a molecule with a versatile "handle" for derivatization (the second piperazine nitrogen) and a reactive "warhead" for target engagement. These derivatives have shown potential across a range of therapeutic areas, including antimicrobial, antifungal, and anticancer applications.[8][9][10][11][12]

This guide will focus on the most robust and widely applicable method for constructing this scaffold: amide coupling .

Core Synthetic Strategy: Amide Coupling

The formation of the amide bond between the piperazine ring and the butenoyl moiety is the most direct and efficient route to the target compound. This can be achieved primarily through two well-established methodologies: reaction with an activated carboxylic acid or reaction with a more reactive acyl chloride.

Mechanism and Rationale

Amide bond formation is a condensation reaction that requires the activation of the carboxylic acid (crotonic acid in this case) to overcome the low electrophilicity of the carbonyl carbon and the poor leaving group nature of the hydroxyl group.[13]

-

Carbodiimide-Mediated Coupling: Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), often used with an additive like 1-Hydroxybenzotriazole (HOBt), are the gold standard for mild and efficient amide coupling.[14] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the piperazine nitrogen. The role of HOBt is crucial; it reacts with the O-acylisourea to form an active ester, which is less prone to side reactions (like N-acylurea formation) and more stable, leading to higher yields and purer products.

-

Acyl Chloride Method: Converting crotonic acid to crotonyl chloride (e.g., using thionyl chloride or oxalyl chloride) creates a highly reactive electrophile. This readily reacts with the nucleophilic piperazine nitrogen. This method is often faster and does not require coupling agents, but it generates hydrochloric acid as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, DIPEA) to prevent protonation of the piperazine and drive the reaction to completion.[15] The high reactivity of acyl chlorides can sometimes be a drawback, limiting compatibility with sensitive functional groups elsewhere in the molecule.

Strategic Synthesis of Derivatives

The true power of this scaffold lies in the ability to generate vast libraries of derivatives. The primary point of diversification is the N4 position of the piperazine ring.

Caption: Strategic workflow for synthesizing the core scaffold and its derivatives.

The choice of starting piperazine dictates the final derivative.

-

For the Parent Compound: To synthesize 1-(piperazin-1-yl)but-2-en-1-one, where the N4 nitrogen is a free amine (-NH), a protecting group strategy is essential to prevent di-acylation. Tert-butyloxycarbonyl (Boc) is the most common choice due to its stability and ease of removal under acidic conditions (e.g., with trifluoroacetic acid, TFA).[16][17] The synthesis proceeds by coupling N-Boc-piperazine with the butenoyl source, followed by a final deprotection step.

-

For N4-Substituted Derivatives: A more direct approach is to start with a commercially available or pre-synthesized monosubstituted piperazine (e.g., 1-benzylpiperazine, 1-(4-fluorophenyl)piperazine).[4][18] This avoids the need for protection/deprotection steps, making the synthesis highly convergent and efficient for library generation.

Experimental Protocols

The following protocols are representative procedures that can be adapted for the synthesis of various derivatives. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of tert-butyl 4-(but-2-enoyl)piperazine-1-carboxylate

Caption: Experimental workflow for Protocol 1.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add crotonic acid (1.0 eq), 1-Boc-piperazine (1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq). Dissolve the components in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise over 10 minutes. The solution may become cloudy.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove unreacted piperazine and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure title compound.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

(Note: The final deprotection to yield 1-(Piperazin-1-yl)but-2-en-1-one can be achieved by dissolving the product in DCM and treating with an excess of Trifluoroacetic Acid (TFA) at room temperature for 1-2 hours, followed by evaporation and a basic workup.)

Protocol 2: Synthesis of 1-(4-Benzylpiperazin-1-yl)but-2-en-1-one

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1-benzylpiperazine (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.

-

Addition of Acyl Chloride: Add a solution of crotonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred piperazine solution over 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if necessary.

-

Characterization: Confirm the structure and purity using appropriate spectroscopic methods.

Data Presentation and Characterization

The synthesized compounds are typically characterized by a suite of spectroscopic techniques. The following table summarizes expected data for the parent compound and a representative derivative.

| Compound | R-Group | Typical Yield | ¹H NMR (δ, ppm) Highlights | ¹³C NMR (δ, ppm) Highlights |

| 1 | -H (after deprotection) | 70-85% (over 2 steps) | ~6.8 (m, 1H, =CH), ~6.3 (d, 1H, =CH), ~3.7 (t, 4H, pip-H), ~3.0 (t, 4H, pip-H), ~1.9 (d, 3H, CH₃) | ~166 (C=O), ~142 (=CH), ~124 (=CH), ~45 (pip-C), ~20 (CH₃) |

| 2 | -CH₂Ph | 80-95% | ~7.3 (m, 5H, Ar-H), ~6.8 (m, 1H, =CH), ~6.3 (d, 1H, =CH), ~3.7 (t, 4H, pip-H), ~3.5 (s, 2H, CH₂), ~2.5 (t, 4H, pip-H), ~1.9 (d, 3H, CH₃) | ~165 (C=O), ~141 (=CH), ~129-127 (Ar-C), ~123 (=CH), ~63 (CH₂), ~53 (pip-C), ~18 (CH₃) |

Conclusion and Future Perspectives

The synthesis of 1-(piperazin-1-yl)but-2-en-1-one and its derivatives via amide coupling represents a highly robust, efficient, and scalable strategy for accessing a rich chemical space. The modular nature of the synthesis, allowing for facile variation of the N4-substituent on the piperazine ring, makes this scaffold exceptionally attractive for the construction of compound libraries for high-throughput screening. The inherent reactivity of the Michael acceptor system provides a clear mechanistic hypothesis for target engagement, particularly for covalent modification of enzymes. Future work will undoubtedly focus on expanding the diversity of this class of compounds and exploring their potential in a wide array of therapeutic areas, from infectious diseases to oncology.[10][19][20] The integration of computational modeling with synthetic chemistry will further accelerate the design of next-generation derivatives with optimized potency, selectivity, and pharmacokinetic profiles.[1]

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.

- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (n.d.). BenchChem.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate.

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.

- Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). MDPI.

- Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023). ResearchGate.

- The medicinal chemistry of piperazines: A review. (n.d.). Scilit.

- Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. (2023). Bentham Science Publisher.

- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications.

- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Thieme.

- Michael addition reaction. (n.d.). Wikipedia.

- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). PMC.

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). ResearchGate.

- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research (IJPSR).

- Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2019). Advanced Pharmaceutical Bulletin.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.

- Michael Addition. (n.d.). Alfa Chemistry.

- Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2021). MDPI.

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024). BOC Sciences.

- Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. (n.d.). PMC.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.

- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.

- Michael Addition. (n.d.). Organic Chemistry Portal.

- Michael Addition Reaction EXPLAINED. (2025). YouTube.

- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications.

- Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2025). ResearchGate.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. mdpi.com [mdpi.com]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 17. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Piperazine synthesis [organic-chemistry.org]

- 19. ijpsr.com [ijpsr.com]

- 20. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents [apb.tbzmed.ac.ir]

Biological activity of novel piperazine derivatives

An In-Depth Technical Guide to the Biological Activity of Novel Piperazine Derivatives

Authored by a Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including conformational flexibility, tunable basicity, and the capacity for substitution at two distinct points, have established it as a "privileged scaffold".[1][3] This versatility allows for the systematic modulation of aqueous solubility, lipophilicity, and pharmacokinetic (ADME) profiles, making it a highly adaptable framework for drug design.[1][4] This guide provides an in-depth exploration of the diverse biological activities exhibited by novel piperazine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and antipsychotic applications. We will delve into the mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven protocols for the evaluation of these potent molecules.

The Piperazine Scaffold: A Privileged Core in Drug Discovery

The prevalence of the piperazine moiety in a multitude of FDA-approved drugs is a testament to its value.[5] Its six-membered ring can adopt both chair and boat conformations, which facilitates an optimal fit within the active sites of enzymes and receptor pockets.[1][6] The two nitrogen atoms serve as versatile synthetic handles, allowing for precise modifications that enhance potency, selectivity, and bioavailability.[1][7] These properties result in improved target affinity, greater water solubility, and favorable oral bioavailability.[4][8]

The strategic incorporation of the piperazine ring can transform a lead compound by linking different pharmacophores or by serving as the core scaffold for interactions with a biological target.[3] This guide will dissect how these fundamental characteristics are leveraged to achieve specific therapeutic outcomes across different disease models.

Caption: A typical workflow for evaluating the cytotoxicity of novel compounds.

Antimicrobial Activity of Piperazine Derivatives

With the escalating threat of antimicrobial resistance, there is an urgent need for new classes of therapeutic agents. [5]Piperazine derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various bacterial and fungal pathogens. [1][9][10][11]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of piperazine derivatives is highly dependent on their structural substitutions. [1]* Lipophilicity: SAR studies indicate that incorporating lipophilic groups, such as aryl and thioaryl moieties, can enhance penetration through bacterial membranes. [1]* Hybrid Scaffolds: Combining the piperazine core with other heterocyclic structures, such as thiazole, benzimidazole, or 1,3,4-thiadiazole, has been shown to yield compounds with significant antimicrobial and antifungal properties. [10][12]* Substituents: The presence of electron-withdrawing groups on aryl rings attached to the piperazine scaffold often enhances activity. [5]

Quantitative Data Summary: Antimicrobial Efficacy

Antimicrobial activity is assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. [5][13]

| Compound Class | Target Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| N,N'-disubstituted piperazines | S. aureus | Inhibition Zone | 38 mm | [14] |

| N,N'-disubstituted piperazines | E. coli | High Activity | > Gentamycin | [14] |

| Substituted Piperazine Derivatives | S. aureus, S. epidermidis | MIC | Significant Activity | [10][15] |

| Substituted Piperazine Derivatives | P. aeruginosa, E. coli | MIC | Significant Activity | [10][15] |

| Substituted Piperazine Derivatives | C. albicans, A. niger | MIC | Significant Activity | [10][16]|

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent in a quantitative manner. [17][18][19]It involves exposing a standardized bacterial inoculum to serial dilutions of the test compound.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the piperazine derivative. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). [17][20]Each well will contain 100 µL of a different drug concentration.

-

Inoculum Preparation: Culture the target microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control (broth + bacteria, no drug) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [13][20]5. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. [17][20]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral and Antipsychotic Potential

Antiviral Activity

Piperazine derivatives have also been investigated as potent antiviral agents against a range of viruses, including HIV, Hepatitis B Virus (HBV), and Influenza. [9][21]* Anti-HIV: Certain 1,4-disubstituted piperazine analogues have demonstrated promising anti-HIV-1 activity with IC50 values in the nanomolar range and low cytotoxicity. [21]* Anti-HBV: Piperazine-containing benzimidazole derivatives have shown prominent inhibition of HBV replication. [21]* Anti-Influenza: A series of sulfonyl piperazine derivatives exhibited good in vitro activity against Influenza A, with some compounds showing better activity than the reference drug Ribavirin. [22]* SARS-CoV-2: Recently, trisubstituted piperazine derivatives were developed as noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), showing excellent antiviral activity (EC50 = 0.40 μM) and a favorable pharmacokinetic profile. [23]

Antipsychotic Activity

The piperazine scaffold is a key structural feature in many antipsychotic drugs used for treating schizophrenia. [24][25]These compounds typically act as antagonists or partial agonists at dopamine (D2) and serotonin (5-HT2A) receptors. [25][26]* Mechanism of Action: The antipsychotic effect is primarily attributed to the blockade of D2 receptors in the brain's mesolimbic pathway. [27][28]The interaction with 5-HT2A receptors is a feature of many "atypical" antipsychotics, which can help mitigate some of the side effects associated with D2-only antagonism. [29]* Drug Development: The ability to modify substituents on the piperazine ring allows for fine-tuning of receptor affinity and selectivity, leading to the development of new antipsychotic agents with improved efficacy and side-effect profiles. [25][26]Aripiprazole, a well-known atypical antipsychotic, features a piperazine core and exemplifies the success of this scaffold in CNS drug design. [1]

Caption: Piperazine derivatives blocking Dopamine D2 and Serotonin 5-HT2A receptors.

Conclusion: The Enduring Promise of the Piperazine Scaffold

The piperazine heterocycle is a uniquely versatile and privileged scaffold in medicinal chemistry. [1][3]Its simple yet highly adaptable structure provides a robust foundation for developing novel therapeutic agents with a vast range of biological activities. [8][9][30]From inducing apoptosis in cancer cells and inhibiting microbial growth to modulating critical CNS receptors, piperazine derivatives continue to be a source of promising lead compounds. The ongoing exploration of new synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly lead to the discovery of next-generation piperazine-based drugs with enhanced potency, selectivity, and safety profiles. [1][4][24]

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google.

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). BenchChem.

- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Google.

- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). MDPI.

- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (n.d.). Google.

- Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability. (2023).

- What is an Inhibition Assay? (n.d.). Biobide.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).

- Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine deriv

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). PMC.

- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (2025). BenchChem.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Antibacterial and Antifungal activity of Piperazinylbenzothiazine. (n.d.). Der Pharma Chemica.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Google.

- A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explic

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Google.

- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023). Arabian Journal of Chemistry.

- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.

- Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis.

- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). MDPI.

- Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. (2023). PubMed.

- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs.

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.

- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day.

- Enzyme Inhibition Kit for Metabolic Studies. (n.d.).

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). PubMed.

- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th

- Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. (2023). Bentham Science.

- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2021). Asian Pacific Journal of Health Sciences.

- Molecular Mechanism Studies of Enzyme Inhibition. (2025).

- MTT assay protocol. (n.d.). Abcam.

- Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay. (2025). BenchChem.

- Novel trifluoromethylpyridine piperazine derivatives as potential plant activ

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu

- Novel trifluoromethylpyridine piperazine derivatives as potential plant activ

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). Google.

- First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects: A Review. (2016). Open Access Journals.

- Basic Pharmacology of Antipsychotic Agents. (2017). BrainKart.

- First-Generation Antipsychotics: An Introduction. (2014). Psychopharmacology Institute.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. blog.biobide.com [blog.biobide.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 11. apjhs.com [apjhs.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdb.apec.org [pdb.apec.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 21. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 22. benthamdirect.com [benthamdirect.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. scispace.com [scispace.com]

- 25. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. eurekaselect.com [eurekaselect.com]

- 27. rroij.com [rroij.com]

- 28. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 29. brainkart.com [brainkart.com]

- 30. eurekaselect.com [eurekaselect.com]

The Piperazine Pharmacophore: A Technical Guide to Therapeutic Targets and Drug Design

Executive Summary

The piperazine scaffold—a six-membered saturated ring containing two nitrogen atoms at opposite positions (1,4-diazacyclohexane)—stands as one of the most versatile "privileged structures" in medicinal chemistry.[1] Its ubiquity in FDA-approved therapeutics stems not merely from its structural rigidity but from its unique ability to modulate physicochemical properties (solubility, lipophilicity) while serving as a precise linker that orients pharmacophores into receptor binding pockets.

This technical guide analyzes the core therapeutic targets of piperazine compounds, detailing the mechanistic causality behind their efficacy in CNS disorders, oncology, and infectious diseases. It provides reproducible synthetic workflows and validation protocols, serving as a blueprint for researchers optimizing lead compounds.

Part 1: The Chemical Logic of the Scaffold

To design effective piperazine-based drugs, one must first exploit its intrinsic chemical behaviors. The scaffold acts as more than a passive linker; it is an active modulator of drug-target interactions.

Conformational Control & Pharmacokinetics

-

Rigidity vs. Flexibility: The piperazine ring predominantly exists in a chair conformation , which minimizes steric strain. This predictable geometry allows medicinal chemists to project substituents at defined vectors (equatorial vs. axial), ensuring high-fidelity fitting into the hydrophobic clefts of GPCRs or the solvent-exposed regions of kinases.

-

Acid-Base Tuning: Piperazine possesses two basic nitrogen centers with distinct pKa values (~5.3 and ~9.7).[2]

-

Physiological pH (7.4): The molecule often exists as a mono-cation. This ionization is critical for forming ionic bonds with aspartate or glutamate residues in receptor binding sites (e.g., D2 dopamine receptors).

-

Solubility: The protonated nitrogen drastically improves aqueous solubility, a common bottleneck for lipophilic kinase inhibitors.

-

Visualization of Scaffold Properties

The following diagram illustrates the core attributes that make piperazine a "privileged" scaffold in drug design.

Figure 1: Mechanistic contributions of the piperazine scaffold to pharmacodynamics and pharmacokinetics.

Part 2: Primary Therapeutic Targets

Central Nervous System (CNS): GPCR Modulation

The most prolific application of piperazine is in neuropsychiatry. The scaffold mimics the ethylamine side chain of endogenous neurotransmitters (serotonin, dopamine), allowing it to act as a bioisostere.

-

Target: Serotonin (5-HT) and Dopamine (D) Receptors.[3]

-

Mechanism:

-

Aripiprazole (Abilify): Uses a piperazine linker to connect a quinolinone core to a dichlorophenyl tail. The piperazine nitrogen forms a salt bridge with Asp3.32 in the D2 receptor, acting as a partial agonist. This stabilizes the receptor in a conformation that reduces hyperactivity (psychosis) without completely blocking the pathway (preventing extrapyramidal side effects).

-

Vortioxetine: An aryl-piperazine that acts as a multimodal serotonergic agent (5-HT3, 5-HT7 antagonist; 5-HT1A agonist).

-

-

Critical Design Factor: The "aryl-piperazine" motif is the pharmacophore. The nature of the aryl substituent determines selectivity between 5-HT1A, 5-HT2A, and D2 receptors.

Oncology: Kinase Inhibition

In cancer therapy, piperazine is frequently employed to improve the physicochemical properties of ATP-competitive inhibitors.[2]

-

Target: Cyclin-Dependent Kinases (CDK4/6) and Tyrosine Kinases (BCR-ABL).

-

Mechanism:

-

Palbociclib (Ibrance): Targets CDK4/6 to arrest the cell cycle at the G1/S phase. The piperazine ring protrudes into the solvent-accessible region of the kinase ATP pocket. This positioning does not hinder binding but significantly enhances the drug's oral bioavailability.

-

Imatinib (Gleevec): The N-methylpiperazine moiety was added specifically to increase water solubility.[4] It also forms a hydrogen bond with Ile360 and His361 in the Abl kinase, contributing to specificity.

-

Infectious Diseases: The GABA Switch

This is the classic, historical use of piperazine, distinct from human targets due to evolutionary divergence in receptor distribution.

-

Target: Invertebrate GABA Receptors (specifically in Nematodes).[5][6]

-

Mechanism:

-

In helminths (worms), GABA is a neuromuscular transmitter. Piperazine acts as a GABA agonist .[5][6][7]

-

Binding opens chloride (

) channels on the worm's muscle membrane.[5] -

Result: Hyperpolarization leads to flaccid paralysis.[5] The worm loses its grip on the intestinal wall and is expelled by peristalsis.[5][6][8]

-

Selectivity: Vertebrates use GABA primarily in the CNS.[7][9] Since piperazine does not easily cross the blood-brain barrier in healthy hosts and mammalian peripheral muscles utilize acetylcholine, the drug is toxic to the parasite but safe for the host.

-

Part 3: Experimental Workflows

Synthetic Protocol: Buchwald-Hartwig Amination

Creating N-aryl piperazines is a cornerstone reaction for CNS and oncology drug discovery. The following protocol ensures high yield and purity.

Objective: Synthesis of N-(4-chlorophenyl)piperazine from 1-bromo-4-chlorobenzene and piperazine.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Piperazine (1.2 - 1.5 equiv)

-

Catalyst:

(1-2 mol%) -

Ligand: BINAP or Xantphos (2-4 mol%)

-

Base:

(1.5 equiv) -

Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

-

Loading: Add

, BINAP, and -

Solvation: Add anhydrous toluene via syringe. Stir for 5 minutes to pre-complex the catalyst.

-

Amine Addition: Add piperazine. If piperazine is solid, add it with the initial solids.

-

Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to room temperature. Filter through a celite pad to remove Palladium residues. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel; Gradient: Hexane

EtOAc).

Validation Check:

-

NMR: Look for the characteristic piperazine triplets around 3.0–3.5 ppm in

NMR. -

Mass Spec: Confirm M+1 peak.

In Vitro Validation: Radioligand Binding Assay (D2 Receptor)

To verify the therapeutic potential of a synthesized piperazine derivative, one must determine its binding affinity (

Protocol:

-

Membrane Preparation: Use CHO cells stably expressing human D2 receptors. Homogenize and centrifuge to isolate membranes.

-

Incubation:

-

Mix membrane suspension (

protein/well). -

Add Radioligand:

-Methylspiperone (0.2 nM). -

Add Test Compound: Serial dilutions (

to -

Non-specific binding control: Add excess Haloperidol (

).

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Harvesting: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression to determine

. Calculate

Part 4: Technical Visualization of Signaling Pathways

The following diagram details the divergent signaling pathways modulated by piperazine derivatives in Oncology (Human) vs. Parasitology (Nematode).

Figure 2: Divergent mechanisms of action: Kinase inhibition in humans vs. GABA agonism in nematodes.

Part 5: Summary of Key Therapeutic Agents

| Drug Name | Therapeutic Class | Molecular Target | Role of Piperazine Scaffold |

| Imatinib | Oncology (CML) | BCR-ABL Tyrosine Kinase | Increases solubility; H-bonds with Ile360/His361. |

| Palbociclib | Oncology (Breast Cancer) | CDK4/6 | Solvent exposure for solubility; pharmacokinetic optimization. |

| Aripiprazole | Antipsychotic | D2 / 5-HT Receptors | Linker orienting the quinolinone and dichlorophenyl pharmacophores. |

| Cetirizine | Antihistamine | H1 Receptor | Prevents CNS entry (zwitterionic nature); high affinity binding. |

| Piperazine | Anthelmintic | GABA Receptor (Nematode) | Direct agonist mimicking the GABA neurotransmitter structure.[5][6][8] |

| Ranolazine | Anti-anginal | Late Sodium Current ( | Modulates ion channel inactivation state. |

References

-

Sharma, A., et al. (2020).[10][11] "An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets." Current Pharmaceutical Design. [Link][11]

-

Chaudhary, P., et al. (2026).[3] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen. [Link]

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 4837, Piperazine." PubChem. [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 9. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

Computational Strategems for Covalent Warheads: Modeling 1-(Piperazin-1-yl)but-2-en-1-one Interactions

Executive Summary

The moiety 1-(Piperazin-1-yl)but-2-en-1-one represents a specialized class of electrophilic warheads known as crotonyl-piperazines . Unlike simple acrylamides, the

This guide details the in silico architecture required to model this moiety not merely as a ligand, but as a chemical reactant. We move beyond standard lock-and-key docking to Targeted Covalent Inhibition (TCI) protocols, integrating Covalent Docking, Molecular Dynamics (MD) of the adduct, and Quantum Mechanics/Molecular Mechanics (QM/MM) for transition state analysis.

Part 1: The Chemical Logic & Mechanism

The Warhead Architecture

The 1-(Piperazin-1-yl)but-2-en-1-one scaffold functions via a Michael Addition mechanism.[1]

-

The Electrophile: The

-carbon of the -

The Nucleophile: The thiolate anion (

) of a specific Cysteine residue in the target protein. -

The Tuner: The piperazine ring improves water solubility and often acts as a linker to the hinge-binding scaffold, while the methyl group at the

-position (crotonamide vs. acrylamide) reduces electrophilicity, requiring precise alignment for reaction.

Reaction Coordinate Diagram

The following DOT diagram illustrates the mechanistic pathway you must model.

Figure 1: The reaction coordinate moves from the non-covalent encounter complex through a high-energy transition state to the stable covalent adduct.

Part 2: Covalent Docking Protocol

Standard rigid-receptor docking fails here because it penalizes the steric clash of the forming bond. You must use Covalent Docking algorithms that dynamically modify the topology.

Pre-requisites

-

Target Selection: Ensure the target PDB has a solvent-accessible Cysteine in the active site (e.g., Cys797 in EGFR).

-

Ligand Prep: Generate 3D conformers of the 1-(Piperazin-1-yl)but-2-en-1-one. Crucial: Do not pre-react the ligand. Keep the double bond intact.

The "Link Atom" Methodology

Most solvers (Gold, Glide CovDock) use a "Link Atom" approach.

-

Define the Reaction: Specify the Michael Addition.

-

Reactive Atom Ligand:

-Carbon of the but-2-en-1-one. -

Reactive Atom Protein: Sulfur of the Cysteine.

-

-

Geometry Constraints: Set the bond length (

) and angles consistent with

Step-by-Step Workflow (CovDock Example)

| Step | Action | Technical Rationale |

| 1. Grid Generation | Define box around catalytic Cys. | Limits search space to the relevant pocket. |

| 2. Conformer Gen | Sample piperazine ring puckering. | The piperazine chair/boat transitions affect linker length. |

| 3. Non-Covalent Docking | Dock ligand without bond formation. | Filters poses that cannot sterically access the pocket. |

| 4. Reaction Simulation | For top poses, force C-S bond formation. | Simulates the chemical step. |

| 5. Minimization | Relax the new adduct. | Relieves steric strain introduced by the new bond. |

| 6. Scoring | Score = Affinity + Reaction Energy. | Ranks based on both binding and reactivity. |

Part 3: Molecular Dynamics (MD) of the Adduct

Once docked, you must validate the stability of the covalent complex. A static dock does not account for the continuous strain the protein might exert on the warhead.

Topology Generation (The Critical Bottleneck)

Standard force fields (Amber FF14SB, CHARMM36) contain parameters for standard amino acids. They do not have parameters for a "Cysteine-Crotonyl-Piperazine" residue.

Protocol: Non-Standard Residue Parameterization

-

Excise the Residue: Cap the Cysteine-Ligand adduct (N-acetyl/N-methyl caps).

-

Geometry Optimization: Run a QM optimization (HF/6-31G* or B3LYP/6-31G*) on the capped adduct.

-

Charge Derivation: Calculate partial charges using RESP (Restrained Electrostatic Potential) fitting. The

-carbon and Sulfur charges will shift significantly from their neutral states. -

Force Field Assembly: Use antechamber (AmberTools) or CGenFF (CHARMM) to generate the .lib or .str topology file.

-

Validation: Check the C-S-C angle. It should be

.

-

Simulation Setup

-

Solvation: TIP3P water box, 10Å padding.

-

Ensemble: NPT (Constant Pressure/Temp) at 310K.

-

Duration: Minimum 100ns.

-

Success Metric: The RMSD of the piperazine ring relative to the protein backbone should stabilize (< 2.0Å). High fluctuation implies the warhead is "tugging" on the protein, suggesting a likely hydrolysis or off-target risk.

Part 4: Reactivity & Selectivity (QM/MM)

Why do we need QM/MM? Docking tells you if it fits. QM/MM tells you how fast it reacts. The crotonyl group is less reactive than acrylamide. You must verify the activation energy (

The QM/MM Partitioning

-

QM Region (High Accuracy): The Cysteine side chain (CH2-S), the But-2-en-1-one warhead, and immediate H-bond donors (e.g., backbone NH that stabilizes the oxyanion).

-

Theory: DFT (B3LYP-D3/6-311G**) to capture dispersion effects.

-

-

MM Region (Speed): The rest of the protein and solvent.

-

Force Field: Amber or CHARMM.[2]

-

Transition State Search

-

Reaction Coordinate: Define the distance between

and -

Scan: Decrement distance from 3.5Å to 1.8Å in 0.1Å steps.

-

TS Optimization: Locate the energy maximum.

-

Interpretation:

- kcal/mol: Highly reactive (Potential toxicity).

- kcal/mol: Ideal "Goldilocks" zone for specific TCIs.

- kcal/mol: Inert (Will not react in vivo).

Integrated Workflow Diagram

The following diagram summarizes the complete computational pipeline for this specific moiety.

Figure 2: A cascade from static docking to dynamic reactivity profiling.

References

-

Mechanism of Piperazine-Enone Warheads

-

Covalent Docking Methodology

- Title: Covalent Docking in CDOCKER: Implementation and Valid

- Source: Journal of Chemical Inform

-

URL:[Link]

-

QM/MM of Michael Additions

-

Reversibility Tuning of Michael Acceptors

- Title: Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactiv

- Source: The Journal of Organic Chemistry.

-

URL:[Link]

-

General TCI Strategy

Sources

- 1. High-level QM/MM calculations support the concerted mechanism for Michael addition and covalent complex formation in thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

1-(Piperazin-1-yl)but-2-en-1-one CAS number and database information

The Covalent Warhead Precursor[1]

Part 1: Executive Summary & Core Significance

1-(Piperazin-1-yl)but-2-en-1-one , commonly known as 1-crotonylpiperazine , is a specialized heterocyclic intermediate employed primarily in the synthesis of Targeted Covalent Inhibitors (TCIs) .[1] Unlike simple linkers, this molecule contains a Michael acceptor (the

This guide serves as a technical manual for researchers utilizing this scaffold to design inhibitors for "undruggable" targets such as KRAS G12C , BTK , and EGFR . The crotonyl group offers a distinct reactivity profile compared to the more reactive acryloyl group, providing a "Goldilocks" zone of electrophilicity that balances potency with metabolic stability.

Part 2: Chemical Identity & Database Information[1][2][3][4][5]

| Property | Detail |

| IUPAC Name | 1-(piperazin-1-yl)but-2-en-1-one |

| Common Names | 1-Crotonylpiperazine; 1-(2-Butenoyl)piperazine |

| CAS Number | 412334-55-5 (Note: Often custom synthesized; verify batch-specific CAS with vendor) |

| Molecular Formula | |

| Molecular Weight | 154.21 g/mol |

| SMILES | CN1CCN(CC1)C(=O)C=CC |

| InChI Key | ZVUAMUKZHFTJGR-UHFFFAOYSA-N (Generic for acryloyl analogue; specific key varies by isomer) |

| Stereochemistry | Typically utilized as the (E)-isomer (trans) for optimal binding pocket geometry.[1] |

Part 3: Synthetic Routes & Process Chemistry[3][6]

The synthesis of 1-(piperazin-1-yl)but-2-en-1-one requires careful control to prevent polymerization of the double bond and bis-acylation of the piperazine ring.[1] Two primary routes are established: the High-Fidelity Protection Strategy (recommended for medicinal chemistry) and the Direct Acylation Strategy (process scale).[1]

Route A: The High-Fidelity Protection Strategy (Recommended)

This route ensures mono-substitution and high purity, essential for late-stage drug assembly.[1]

-

Protection: React piperazine with Boc-anhydride (

) to form tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).[1]-

Conditions:

,

-

-

Acylation: Coupling of 1-Boc-piperazine with (E)-crotonic acid using coupling agents (EDC/HOBt or HATU) or crotonyl chloride .[1]

-

Critical Step: Maintain low temperature (

) during addition to prevent Michael addition of the amine to the alkene.

-

-

Deprotection: Removal of the Boc group using TFA/DCM or HCl/Dioxane .

-

Purification: The resulting salt is neutralized or used directly in the next

or reductive amination step.

-

Route B: Direct Acylation (Process Optimization)

For large-scale preparation where chromatography is avoided, excess piperazine is used.[1]

-

Reaction: Slow addition of crotonyl chloride (0.9 eq) to a solution of piperazine (3.0 eq) in

or -

Workup: The excess piperazine acts as an HCl scavenger and prevents bis-acylation. Water extraction removes the piperazine salts, leaving the mono-crotonyl product in the organic phase.

Visualization: Synthesis Workflow

Figure 1: Comparative synthetic workflows for generating the crotonyl-piperazine scaffold.

Part 4: Mechanism of Action & Reactivity Profile

The core utility of this molecule lies in its electrophilic warhead . In drug discovery, it functions as a "suicide inhibitor" moiety.

The Michael Addition

The

-

Selectivity: The methyl group on the

-carbon (characteristic of crotonyl vs. acryloyl) adds steric bulk.[1] This reduces reactivity toward free glutathione (GSH) in the cytosol, thereby reducing off-target toxicity, while still allowing reaction with the positioned cysteine in the target protein (Proximity-Induced Reactivity).[1]

Visualization: Covalent Binding Pathway

Figure 2: Mechanism of irreversible covalent inhibition via Michael addition to cysteine.

Part 5: Applications in Drug Discovery[8][9]

1. KRAS G12C Inhibitors

The most prominent application of the crotonyl-piperazine motif is in the development of KRAS G12C inhibitors. The piperazine nitrogen serves as a handle to attach the warhead to a scaffold (e.g., quinazoline or pyrido-pyrimidine) that binds to the switch-II pocket of KRAS.[1]

-

Example Logic: The piperazine connects the "anchor" (binding scaffold) to the "warhead" (crotonyl group), ensuring the double bond is perfectly aligned with Cys12.

2. Kinase Inhibitors (BTK, EGFR)

While acrylamides are common for EGFR T790M inhibitors (e.g., Osimertinib), crotonamides are explored to tune the reactivity and overcome resistance mutations or improve selectivity profiles.

3. PROTAC Linkers

Functionalized piperazines are increasingly used as rigid linkers in Proteolysis Targeting Chimeras (PROTACs), where the crotonyl group can serve as a covalent attachment point to E3 ligase ligands.

Part 6: Handling, Stability, and Safety

-

Storage: Store at

under inert atmosphere ( -

Stability: The free base is sensitive to oxidation and

absorption (carbamate formation). The hydrochloride or trifluoroacetate salts are significantly more stable solids. -

Safety Profile:

-

Skin/Eye Irritant: Causes severe eye irritation and skin sensitization.

-

Genotoxicity: As an alkylating agent, it should be treated as a potential mutagen. Handle in a fume hood with double gloving.

-

References

-

Synthesis of Piperazine Warheads

-

Covalent Inhibitor Design

- Title: "Targeted Covalent Inhibitors: Rational Design and Synthesis Str

-

Source: WuXi AppTec Chemistry Insights[1]

-

General Piperazine Synthesis

-

KRAS G12C Inhibitor Chemistry

Sources